N-(4-fluorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-(4-FLUOROPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazine ring substituted with fluorophenyl and phenylpiperazine groups. Its chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-FLUOROPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with cyanuric chloride to form an intermediate, which is then reacted with 4-phenylpiperazine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature and pH control, along with continuous monitoring, ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N2-(4-FLUOROPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N2-(4-FLUOROPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N2-(4-FLUOROPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)-acetate hydrobromide
- N-(4-FLUOROBENZYL)-2-(4-PHENYLPIPERAZINO)ACETAMIDE
Uniqueness
N2-(4-FLUOROPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE stands out due to its triazine core, which imparts unique chemical and biological properties. Compared to similar compounds, it exhibits distinct reactivity patterns and potential therapeutic applications .
Properties
Molecular Formula |
C20H22FN7 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-N-(4-fluorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H22FN7/c21-15-6-8-16(9-7-15)23-20-25-18(24-19(22)26-20)14-27-10-12-28(13-11-27)17-4-2-1-3-5-17/h1-9H,10-14H2,(H3,22,23,24,25,26) |
InChI Key |
BGLUBWMTQBCZHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N)C4=CC=CC=C4 |
Origin of Product |
United States |
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